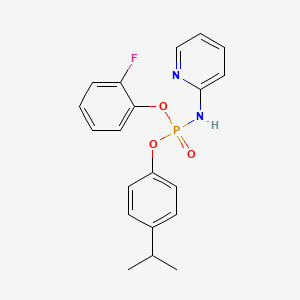![molecular formula C16H18N4O5 B11696822 2,6-Dimethoxy-4-[(E)-{[(3-methyl-1H-pyrazol-5-YL)formamido]imino}methyl]phenyl acetate](/img/structure/B11696822.png)
2,6-Dimethoxy-4-[(E)-{[(3-methyl-1H-pyrazol-5-YL)formamido]imino}methyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-4-[(E)-{[(3-methyl-1H-pyrazol-5-YL)formamido]imino}methyl]phenyl acetate is a complex organic compound with a molecular formula of C21H21N3O5S . This compound is notable for its unique structure, which includes a pyrazole ring and an acetate group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[(E)-{[(3-methyl-1H-pyrazol-5-YL)formamido]imino}methyl]phenyl acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formylation: The pyrazole ring is then formylated using formic acid or formyl chloride.
Condensation Reaction: The formylated pyrazole undergoes a condensation reaction with 2,6-dimethoxy-4-aminobenzaldehyde to form the imino intermediate.
Acetylation: Finally, the imino intermediate is acetylated using acetic anhydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Dimethoxy-4-[(E)-{[(3-methyl-1H-pyrazol-5-YL)formamido]imino}methyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole ring and the imino group are key functional groups that interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2,6-Dimethoxy-4-[(E)-{[(3-methoxyphenyl)formamido]imino}methyl]phenyl acetate
- 2,6-Dimethoxy-4-[(E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl]phenyl acetate
Uniqueness
The unique combination of the pyrazole ring and the acetate group in 2,6-Dimethoxy-4-[(E)-{[(3-methyl-1H-pyrazol-5-YL)formamido]imino}methyl]phenyl acetate distinguishes it from other similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity.
特性
分子式 |
C16H18N4O5 |
|---|---|
分子量 |
346.34 g/mol |
IUPAC名 |
[2,6-dimethoxy-4-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C16H18N4O5/c1-9-5-12(19-18-9)16(22)20-17-8-11-6-13(23-3)15(25-10(2)21)14(7-11)24-4/h5-8H,1-4H3,(H,18,19)(H,20,22)/b17-8+ |
InChIキー |
DZAOIJJHXCUWFL-CAOOACKPSA-N |
異性体SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC(=O)C)OC |
正規SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11696740.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11696752.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11696765.png)
![2,4-dichloro-N-(3-{[(2,5-diiodophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B11696768.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11696769.png)
![(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696789.png)
![N-(2-{N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)benzamide](/img/structure/B11696795.png)
![Ethyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11696796.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11696801.png)
![Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696808.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11696818.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11696831.png)
